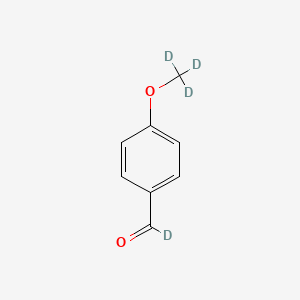
4-METHOXY-D3-BENZALDEHYDE-alpha-D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is a deuterated form of 4-methoxybenzaldehyde, which is a derivative of benzaldehyde. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, along with deuterium atoms replacing some of the hydrogen atoms. It is commonly used in various scientific research applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 typically involves the deuteration of 4-methoxybenzaldehyde. One common method is the hydrogenation of 4-methoxybenzaldehyde using deuterium gas (D2) in the presence of a suitable catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient conversion of 4-methoxybenzaldehyde to its deuterated form. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-D3-BENZALDEHYDE-alpha-D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: It can be reduced to form 4-methoxybenzyl alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterium-labeled standards for analytical methods.
Mechanism of Action
The mechanism of action of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studies to understand reaction mechanisms and pathways. The compound can also interact with enzymes and receptors, providing insights into their function and behavior .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: The non-deuterated form of the compound.
4-Hydroxy-3-methoxybenzaldehyde-d3: Another deuterated derivative with a hydroxyl group.
4-Methoxybenzyl alcohol: The reduced form of 4-methoxybenzaldehyde.
Uniqueness
4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision. This compound is particularly valuable in fields where isotopic labeling is essential for tracing and analysis .
Properties
CAS No. |
342611-03-4 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
deuterio-[4-(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3,6D |
InChI Key |
ZRSNZINYAWTAHE-BKLIMVFQSA-N |
Isomeric SMILES |
[2H]C(=O)C1=CC=C(C=C1)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


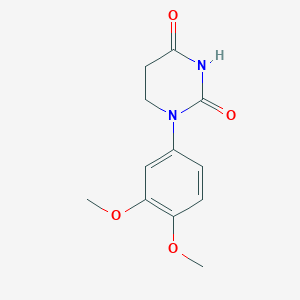
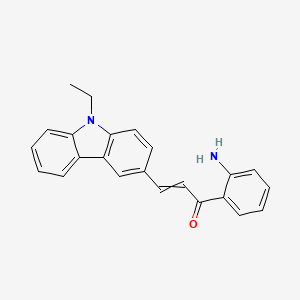
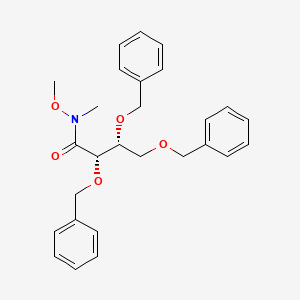
![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
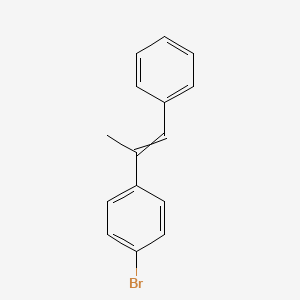
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
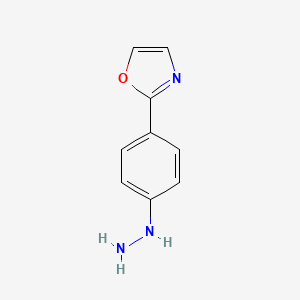
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
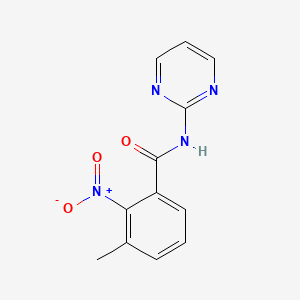
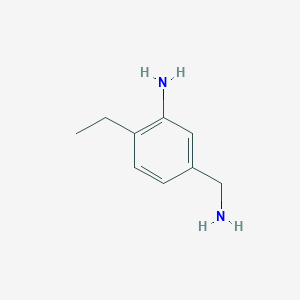
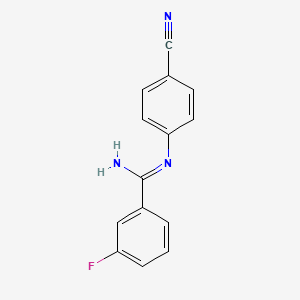
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)

